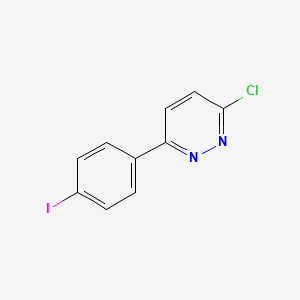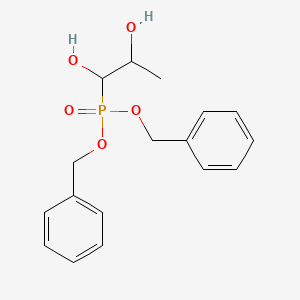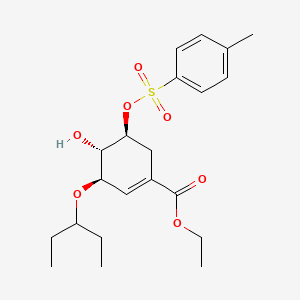
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid is a complex organic compound with a unique structure that includes hydroxy, pentan-3-yloxy, and tosyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid typically involves multiple steps. One common approach is to start with a cyclohexene derivative and introduce the hydroxy, pentan-3-yloxy, and tosyloxy groups through a series of reactions. These reactions may include:
Hydroxylation: Introduction of the hydroxy group using reagents such as osmium tetroxide or hydrogen peroxide.
Etherification: Addition of the pentan-3-yloxy group using alkyl halides in the presence of a base.
Tosylation: Introduction of the tosyloxy group using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyloxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid involves its interaction with specific molecular targets. The hydroxy and tosyloxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups but different structural properties.
Sulfur Compounds: Compounds containing sulfur that may exhibit similar reactivity.
Uniqueness
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H30O7S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl (3R,4S,5S)-4-hydroxy-5-(4-methylphenyl)sulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C21H30O7S/c1-5-16(6-2)27-18-12-15(21(23)26-7-3)13-19(20(18)22)28-29(24,25)17-10-8-14(4)9-11-17/h8-12,16,18-20,22H,5-7,13H2,1-4H3/t18-,19+,20+/m1/s1 |
InChI Key |
PPGNDXGXBNMXCI-AABGKKOBSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1O)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1O)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)

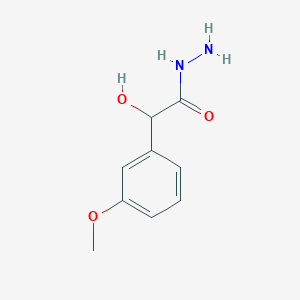
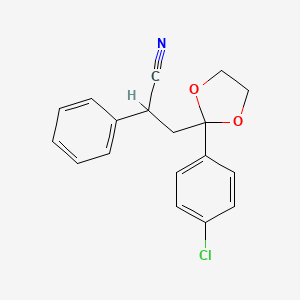
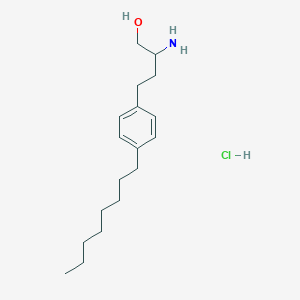
![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
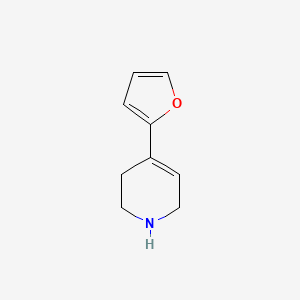
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
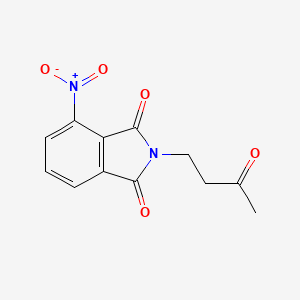
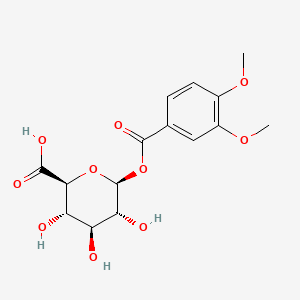
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
